1,2-Dibromo-1-chloroethane
Overview
Description
1,2-Dibromo-1-chloroethane is a chemical compound with the formula C2H3Br2Cl. It has a molecular weight of 222.31 . It is also known by other names such as Ethane, 1,2-dibromo-1-chloro- .
Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-1-chloroethane consists of two carbon atoms, three hydrogen atoms, two bromine atoms, and one chlorine atom .Physical And Chemical Properties Analysis
1,2-Dibromo-1-chloroethane has a molecular weight of 222.31 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Conformational Equilibrium Studies
The rotational isomerism of halogenated alkanes, including compounds similar to 1,2-dibromo-1-chloroethane, has been extensively studied using spectroscopic techniques. For instance, Koda, Matsui, and Nomura (1989) investigated 1-bromo-2-chloroethane, a closely related compound, through Raman and ultrasonic spectroscopy. These studies provide insights into the enthalpy, volume, and entropy differences between various conformers, contributing to our understanding of molecular interactions and packing states in dihalogenoalkane molecules (Koda, Matsui, & Nomura, 1989).
Stereochemistry Research
The stereochemistry of dihaloethanes, including compounds like 1,2-dibromo-1-chloroethane, is of significant interest. Research by Box and Box (2003) delved into the conformational properties and stereo-electronic effects of dihaloethanes. Such studies, employing molecular orbital calculations and molecular-mechanics-based modeling, enhance our understanding of the stereochemical behaviors of these compounds (Box & Box, 2003).
Pressure and Temperature Dependence Studies
Nomura, Murasawa, Ito, Iida, and Udagawa (1984) investigated the effects of pressure and temperature on the conformational equilibria of compounds like 1,2-dibromoethane, which is structurally similar to 1,2-dibromo-1-chloroethane. These studies contribute to a deeper understanding of how external conditions impact the molecular structure and behavior of such chemicals (Nomura et al., 1984).
Mutagenicity and Carcinogenicity Studies
Research has also been conducted to understand the mutagenic and carcinogenic potentials of halogenated hydrocarbons, including those structurally related to 1,2-dibromo-1-chloroethane. Ballering, Nivard, and Vogel (1994) analyzed DNA sequence changes induced by 1,2-dibromoethane, providing insights into the genotoxic mechanisms of such compounds (Ballering, Nivard, & Vogel, 1994).
Environmental Impact and Remediation Studies
Studies on the environmental impact and potential remediation strategies for halogenated hydrocarbons are also relevant. For instance, research on the bioelectrochemical systems for treating chloroethanes and their degradation by photocatalysis using immobilized nano-photocatalysts provides valuable information on the environmental management of such chemicals. These studies demonstrate innovative approaches to mitigating the environmental impact of compounds like 1,2-dibromo-1-chloroethane (Leitão et al., 2016); (Mohsenzadeh, Mirbagheri, & Sabbaghi, 2019).
Safety And Hazards
1,2-Dibromo-1-chloroethane is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation and is toxic if swallowed or in contact with skin. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1,2-dibromo-1-chloroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br2Cl/c3-1-2(4)5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTKTUMRXCKEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875562 | |
Record name | 1,2-DIBROMO-1-CHLOROETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-1-chloroethane | |
CAS RN |
598-20-9 | |
Record name | 1-Chloro-1,2-dibromoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DIBROMO-1-CHLOROETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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